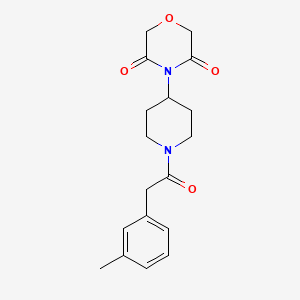

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a tolyl group

Vorbereitungsmethoden

The synthesis of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidine with 2-(m-Tolyl)acetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione include other piperidine and morpholine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring both piperidine and morpholine rings, along with a tolyl acetyl group. This unique structure suggests potential biological activities that warrant detailed investigation. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione

- Molecular Formula : C18H22N2O4

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034467-00-8

The compound's structure includes functional groups that may interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may act as an inhibitor or modulator of key metabolic pathways. The interaction with molecular targets can lead to alterations in enzyme activity, affecting processes such as glucose metabolism and inflammation.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of morpholine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of α-glucosidase and DPP-4 enzymes, which are crucial in glucose regulation:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential DPP-4 inhibition | |

| 1-{[1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl]piperidin}-3-yl]morpholine | Positive allosteric modulator |

These findings suggest that the compound may help in managing blood glucose levels effectively.

Anti-inflammatory Effects

In vivo studies have indicated that morpholine derivatives can exhibit anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory pathways:

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory activity | Demonstrated through various assays | |

| Docking studies | Confirmed interaction with inflammatory mediators |

These results point towards the potential use of this compound in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. While specific data on this compound is limited, derivatives have shown promising antibacterial effects against various pathogens:

| Compound Type | Activity | Reference |

|---|---|---|

| Piperidine derivatives | Moderate to strong antibacterial activity | |

| Morpholine derivatives | Effective against Salmonella typhi and Bacillus subtilis |

This suggests a broader scope for the compound’s utility in infectious disease management.

Case Studies

Several case studies have examined the biological effects of morpholine and piperidine derivatives:

- Study on DPP-4 Inhibitors : A series of morpholine derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most active compounds showed significant blood glucose-lowering effects in diabetic models.

- Inflammation Model : In vivo experiments demonstrated that certain derivatives reduced markers of inflammation significantly compared to controls, indicating their therapeutic potential in inflammatory diseases.

Eigenschaften

IUPAC Name |

4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-13-3-2-4-14(9-13)10-16(21)19-7-5-15(6-8-19)20-17(22)11-24-12-18(20)23/h2-4,9,15H,5-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZCIKUHFGJPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)COCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.